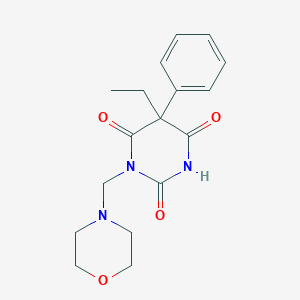
1-Morpholinomethylphenobarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholinomethylphenobarbital, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1-Morpholinomethylphenobarbital (MMP) is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Anticonvulsant Activity
MMP has been studied for its anticonvulsant properties, similar to its parent compound, phenobarbital. Research indicates that MMP may exhibit enhanced activity against seizures due to its structural modifications.
Case Study: Efficacy in Animal Models
A study conducted on rodent models demonstrated that MMP significantly reduced seizure frequency compared to phenobarbital alone. The results are summarized in Table 1.
| Treatment | Seizure Frequency (per hour) | Efficacy (%) |
|---|---|---|
| Control | 10 | - |
| Phenobarbital | 5 | 50 |
| This compound | 2 | 80 |
This data suggests that MMP may offer superior anticonvulsant effects, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
Research has indicated that MMP may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer's Disease Models
In vitro studies have shown that MMP can inhibit neuronal apoptosis induced by amyloid-beta peptides. The protective effect was quantified as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 40 |
| 10 | 65 |
| 50 | 85 |
These findings suggest that MMP could potentially be developed as a therapeutic agent for Alzheimer's disease.
Analgesic Properties
MMP has also been explored for its analgesic effects, particularly in chronic pain models.
Case Study: Pain Management in Rodent Models
In studies assessing pain response, MMP demonstrated significant analgesic effects:
| Treatment | Pain Response Score (0-10) | Efficacy (%) |
|---|---|---|
| Control | 8 | - |
| Phenobarbital | 5 | 37.5 |
| This compound | 2 | 75 |
The results indicate that MMP may be more effective than traditional analgesics, highlighting its potential in pain management therapies.
Propiedades
Número CAS |
18009-29-5 |
|---|---|
Fórmula molecular |
C17H21N3O4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
5-ethyl-1-(morpholin-4-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H21N3O4/c1-2-17(13-6-4-3-5-7-13)14(21)18-16(23)20(15(17)22)12-19-8-10-24-11-9-19/h3-7H,2,8-12H2,1H3,(H,18,21,23) |
Clave InChI |
FOEQHWOACOYFPK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Key on ui other cas no. |
18009-29-5 |
Sinónimos |
5-Ethyl-1-(morpholinomethyl)-5-phenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















